

A Comparative Analysis of the SDHI Fungicides: Inpyrfluxam and Benzovindiflupyr

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent succinate dehydrogenase inhibitor (SDHI) fungicides: **Inpyrfluxam** and Benzovindiflupyr. Both belong to the Fungicide Resistance Action Committee (FRAC) Group 7, sharing a common mode of action by targeting complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi.[1][2] This inhibition disrupts the production of ATP, the essential energy currency of the cell, ultimately leading to fungal death.[3][4] This document summarizes their chemical properties, comparative efficacy against key fungal pathogens based on available experimental data, and details the methodologies employed in these studies.

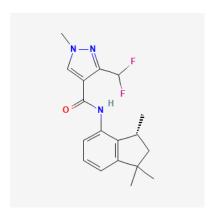
Chemical and Physical Properties

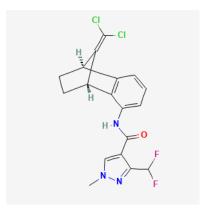
A fundamental understanding of the chemical and physical properties of **Inpyrfluxam** and Benzovindiflupyr is crucial for appreciating their behavior and efficacy.



Property	Inpyrfluxam	Benzovindiflupyr
Chemical Class	Pyrazole-4-carboxamide	Pyrazole-4-carboxamide
FRAC Group	7 (Succinate Dehydrogenase Inhibitor)	7 (Succinate Dehydrogenase Inhibitor)
Molecular Formula	C18H21F2N3O	C18H15Cl2F2N3O
Molecular Weight	333.4 g/mol	398.2 g/mol

Chemical Structure

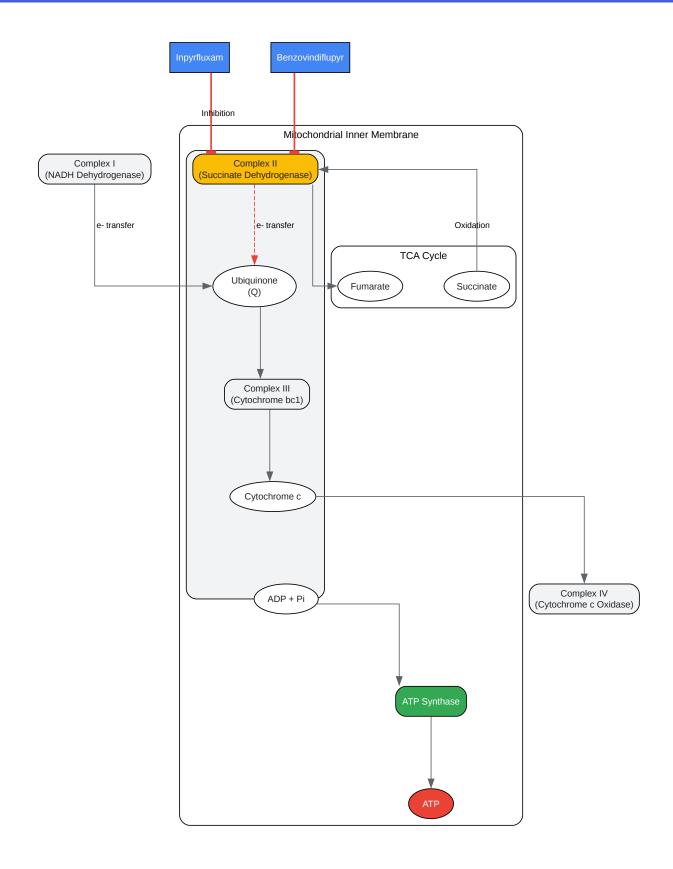




Mode of Action: Inhibition of Succinate Dehydrogenase

Both **Inpyrfluxam** and Benzovindiflupyr function by inhibiting the succinate dehydrogenase (SDH) enzyme, a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[3][5] The SDH enzyme is a complex of four subunits (SdhA, SdhB, SdhC, and SdhD).[6] SDHI fungicides bind to the ubiquinone-binding (Qp) site of complex II, preventing the transfer of electrons from succinate to ubiquinone.[5][7] This blockage of the electron transport chain disrupts ATP synthesis and leads to the accumulation of succinate.





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Figure 1: Signaling pathway of SDHI fungicides. (Within 100 characters)



Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of **Inpyrfluxam** and Benzovindiflupyr against various fungal pathogens. EC₅₀ values represent the concentration of the fungicide that inhibits 50% of the fungal growth or germination.

Table 1: Comparative Efficacy (EC₅₀ in μg/mL) Against Venturia inaequalis (Apple Scab)

Growth Stage	Inpyrfluxam	Benzovindiflupyr	Reference
Conidial Germination	0.0137	0.0021	[8]
Mycelial Growth	0.0291	0.0575	[8]

Table 2: Efficacy Against Rhizoctonia solani and Sclerotium rolfsii in Peanut

Disease	Inpyrfluxam Treatment	Comparative Treatment	Efficacy Comparison	Reference
Rhizoctonia Pod Rot (R. solani)	0.04-0.1 kg a.i./ha (2 applications)	Azoxystrobin @ 0.22 kg a.i./ha (2 applications)	Comparable	[9]
Southern Blight (S. rolfsii)	0.05-1.0 kg/ha (1-2 applications)	Azoxystrobin + Benzovindiflupyr	Comparable	[9]

Table 3: Efficacy of Benzovindiflupyr Against Corynespora cassiicola (Cucumber Corynespora Leaf Spot)

Parameter	EC ₅₀ (μg/mL)	Reference
Mycelial Growth	0.69 ± 0.44	[10]
Spore Germination	0.12 ± 0.063	[10]
Germ Tube Elongation	0.13 ± 0.076	[10]

Table 4: Field Trial Efficacy of Benzovindiflupyr Against Corynespora cassiicola



Treatment	Application Rate	Preventive Efficacy (%)	Curative Efficacy (%)	Reference
Benzovindiflupyr	150 μg/mL	86.9	77.1	[10]

Table 5: Comparative Efficacy Against Asian Soybean Rust (Phakopsora pachyrhizi)

Fungicide	Observation	Reference
Inpyrfluxam	Tended to retain higher efficacy than benzovindiflupyr after the emergence of the SdhC-I86F genotype.	[11]
Benzovindiflupyr + Azoxystrobin	61.8% control efficiency.	[11]

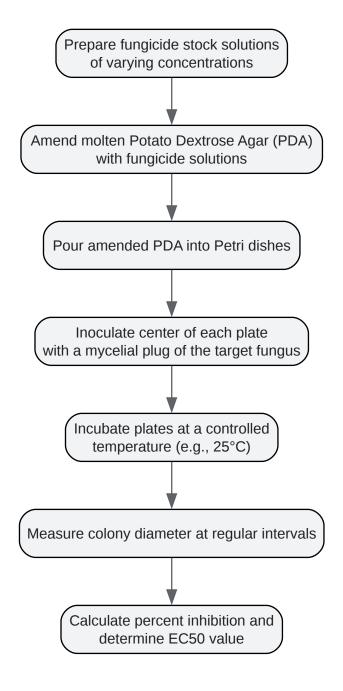
Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in this guide.

In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)

This method is commonly used to determine the EC₅₀ values of fungicides against mycelial growth.





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Figure 2: In vitro fungicide screening workflow. (Within 100 characters)

Protocol Details:

• Fungicide Preparation: Stock solutions of **Inpyrfluxam** and Benzovindiflupyr are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted to achieve a range of test concentrations.

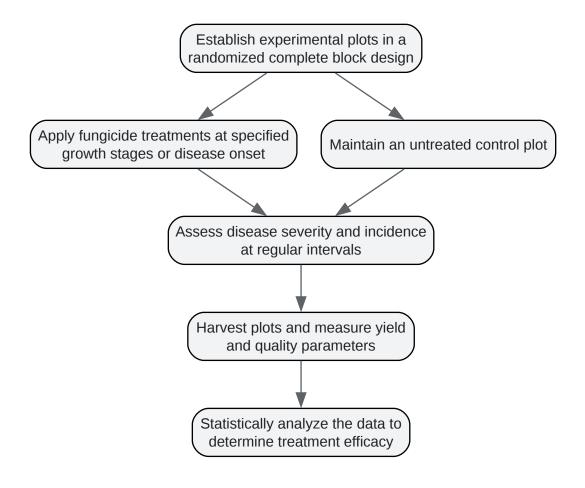


- Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. While still
 molten (around 45-50°C), the fungicide dilutions are added to the agar to achieve the desired
 final concentrations.[12][13] A control group with only the solvent is also prepared.
- Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the margin of an actively growing culture of the target fungus and placed in the center of each fungicideamended and control plate.[12]
- Incubation: The plates are incubated at a temperature optimal for the growth of the specific fungus (e.g., 25-28°C) in the dark.
- Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.[13]
- Data Analysis: The percentage of mycelial growth inhibition is calculated for each concentration relative to the control. The EC₅₀ value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.

Field Trial for Fungicide Efficacy

Field trials are crucial for evaluating the performance of fungicides under real-world conditions.





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Figure 3: Field trial experimental workflow. (Within 100 characters)

Protocol Details:

- Experimental Design: Field plots are established in a location with a history of the target disease. A randomized complete block design is typically used to minimize the effects of field variability.[9]
- Treatments: Inpyrfluxam and Benzovindiflupyr are applied at their recommended label rates. An untreated control plot is included for comparison. Applications can be preventive (before disease symptoms appear) or curative (after initial symptoms are observed).[10]
- Application: Fungicides are applied using calibrated spray equipment to ensure uniform coverage. The timing of applications is critical and often corresponds to specific plant growth stages or is triggered by disease forecasting models.[14]



- Disease Assessment: Disease incidence (percentage of infected plants) and severity (percentage of tissue area affected) are assessed visually at regular intervals throughout the growing season. Standardized rating scales are used to ensure consistency.[15]
- Yield and Quality Assessment: At the end of the growing season, the plots are harvested, and yield (e.g., bushels per acre, fruit weight) and quality parameters are measured.
- Data Analysis: The collected data on disease levels and yield are subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences between the fungicide treatments and the untreated control.

Conclusion

Both **Inpyrfluxam** and Benzovindiflupyr are effective SDHI fungicides with broad-spectrum activity against a range of important plant pathogens. The available data suggests that their efficacy can vary depending on the target pathogen and the specific fungal life stage being targeted. For instance, against Venturia inaequalis, Benzovindiflupyr showed higher efficacy in inhibiting conidial germination, while **Inpyrfluxam** was more effective against mycelial growth.

[8] In the case of Asian soybean rust, **Inpyrfluxam** may offer an advantage against certain resistant genotypes.[11] Both fungicides have demonstrated comparable efficacy to other standard treatments against key diseases in peanuts.[9]

The selection of either **Inpyrfluxam** or Benzovindiflupyr for research or disease management programs should be guided by the specific target pathogen, the potential for resistance development, and the desired application strategy (preventive vs. curative). Further head-to-head comparative studies across a wider range of pathogens and environmental conditions are warranted to provide a more comprehensive understanding of their relative performance.

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